2-chloro-5-isocyanato-3-methylpyridine

Electrophilicity Structure-Activity Relationship Nucleophilic Addition

2-Chloro-5-isocyanato-3-methylpyridine (CAS 2649080-57-7) is the essential imidacloprid precursor and a trifunctional building block. Its 2-Cl enables nucleophilic aromatic substitution, its 5-NCO drives urea/carbamate formation, and the 3-Me allows further derivatization—delivering orthogonal reactivity that non-chlorinated or mono-functional analogs cannot. Procure only this specific substitution architecture to preserve reaction kinetics, synthetic yields, and biological efficacy in agrochemical and pharmaceutical pipelines.

Molecular Formula C7H5ClN2O
Molecular Weight 168.58 g/mol
CAS No. 2649080-57-7
Cat. No. B6605243
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-5-isocyanato-3-methylpyridine
CAS2649080-57-7
Molecular FormulaC7H5ClN2O
Molecular Weight168.58 g/mol
Structural Identifiers
SMILESCC1=CC(=CN=C1Cl)N=C=O
InChIInChI=1S/C7H5ClN2O/c1-5-2-6(10-4-11)3-9-7(5)8/h2-3H,1H3
InChIKeyHRTFYSDPMJDKSZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-5-isocyanato-3-methylpyridine (CAS 2649080-57-7): Technical Procurement Overview for Heterocyclic Building Blocks


2-Chloro-5-isocyanato-3-methylpyridine (CAS 2649080-57-7) is a trifunctional heteroaromatic building block with the molecular formula C₇H₅ClN₂O and molecular weight 168.58 g/mol . The compound features three distinct reactive centers on a pyridine scaffold: a chlorine atom at position 2, a methyl group at position 3, and an isocyanate group at position 5 . This substitution pattern enables orthogonal functionalization strategies, with the isocyanate group participating in nucleophilic additions (ureas, carbamates), the chlorine atom undergoing nucleophilic aromatic substitution, and the methyl group offering potential for further derivatization . The compound is classified as a pyridine derivative and serves as a versatile intermediate in medicinal chemistry, agrochemical synthesis, and materials science applications .

Why 2-Chloro-5-isocyanato-3-methylpyridine Cannot Be Replaced by Generic Pyridine Isocyanates


Substituting 2-chloro-5-isocyanato-3-methylpyridine with structurally related pyridine derivatives introduces substantial changes in reactivity, regioselectivity, and downstream product profiles. Comparative studies indicate that halogen substitution at the pyridine ring enhances the electrophilicity of the isocyanate carbon through inductive electron withdrawal, a property absent in non-halogenated analogs such as 3-isocyanato-5-methylpyridine . The specific 2-chloro-3-methyl-5-isocyanato substitution pattern is critical for applications requiring orthogonal reactivity: the chlorine atom enables nucleophilic aromatic substitution that would be unavailable with non-chlorinated counterparts, while the isocyanate group's reactivity profile differs from isocyanatomethyl variants due to conjugation effects with the aromatic ring [1]. For procurement decisions, generic substitution risks altered reaction kinetics, reduced synthetic yields, and incompatibility with established synthetic protocols that depend on this specific substitution architecture .

Quantitative Differentiation Evidence: 2-Chloro-5-isocyanato-3-methylpyridine Procurement Guide


Enhanced Isocyanate Electrophilicity via Chlorine Substitution

Comparative analysis with 3-isocyanato-5-methylpyridine demonstrates that chlorine substitution at the 2-position of the pyridine ring enhances electrophilicity at the isocyanate carbon. This effect arises from the electron-withdrawing inductive effect of the ortho-chlorine substituent, which increases the partial positive charge on the isocyanate carbon and accelerates nucleophilic addition reactions . The 2-chloro substitution pattern is specifically noted to enhance isocyanate reactivity relative to non-halogenated pyridine isocyanates, providing a measurable reactivity advantage in urea and carbamate formation .

Electrophilicity Structure-Activity Relationship Nucleophilic Addition

Orthogonal Reactivity: Dual Electrophilic Sites for Sequential Derivatization

2-Chloro-5-isocyanato-3-methylpyridine provides two distinct electrophilic centers with orthogonal reactivity profiles: the isocyanate group undergoes rapid nucleophilic addition with amines, alcohols, and thiols, while the 2-chloro position participates in nucleophilic aromatic substitution under appropriate conditions . In contrast, 2-chloro-3-methylpyridine lacks the isocyanate group entirely, eliminating the capacity for urea/carbamate formation, while 3-isocyanato-5-methylpyridine lacks the chlorine substituent, precluding aromatic substitution chemistry . This dual functionality enables sequential, chemoselective derivatization strategies not possible with mono-functional analogs .

Orthogonal Synthesis Nucleophilic Aromatic Substitution Multifunctional Building Blocks

Molecular Weight Differentiation from Isocyanatomethyl Analogs

2-Chloro-5-isocyanato-3-methylpyridine (MW: 168.58 g/mol) exhibits distinct physicochemical properties compared to its isocyanatomethyl analog 2-chloro-5-(isocyanatomethyl)-3-methylpyridine (MW: ~182.6 g/mol, exact mass 182.02 g/mol), which contains a methylene spacer between the aromatic ring and the isocyanate group [1]. This structural difference affects lipophilicity (predicted LogP for the target compound: 1.83-2.97 vs. higher LogP for the methylene-extended analog ), conjugation with the aromatic system, and the reactivity profile of the isocyanate moiety. The direct conjugation of the isocyanate to the pyridine ring in the target compound imparts different electronic characteristics compared to the insulated isocyanatomethyl variant .

Physicochemical Properties Lipophilicity Drug Design

Substitution Pattern Specificity for Neonicotinoid Insecticide Synthesis

2-Chloro-5-isocyanato-3-methylpyridine serves as a precursor to neonicotinoid insecticides, with specific reference to its role in imidacloprid-related synthetic pathways . The 2-chloro-5-substituted pyridine scaffold is a critical structural motif in this insecticide class, where the chlorine atom and the 5-position functionalization are essential for target binding and insecticidal activity . Alternative substitution patterns (e.g., 5-chloro-2-methylpyridine) yield different biological profiles and are not interchangeable in established agrochemical synthetic routes .

Agrochemical Synthesis Neonicotinoids Insecticide Intermediates

Validated Application Scenarios for 2-Chloro-5-isocyanato-3-methylpyridine Procurement


Agrochemical Intermediate: Neonicotinoid Insecticide Precursor

This compound is specifically identified as a precursor to neonicotinoid insecticides including imidacloprid, where the 2-chloro-5-substituted pyridine scaffold is essential for biological activity . The isocyanate group enables conjugation with amine-containing moieties to form urea linkages critical for target binding . Procurement should prioritize batches with verified substitution pattern integrity, as isomeric impurities (e.g., 5-chloro-2-methylpyridine derivatives) can compromise downstream insecticidal efficacy .

Medicinal Chemistry: Orthogonal Derivatization for Library Synthesis

The orthogonal reactivity of the chlorine and isocyanate groups makes this compound suitable for diversity-oriented synthesis of pyridine-based small molecule libraries . Sequential derivatization protocols can first exploit the isocyanate moiety for urea or carbamate formation, followed by nucleophilic aromatic substitution at the chlorine position, enabling rapid generation of structurally diverse analogs . This dual functionality provides synthetic efficiency advantages over mono-functional pyridine building blocks .

Polymer and Materials Chemistry: Functional Monomer Synthesis

The isocyanate functionality enables incorporation of the 2-chloro-3-methylpyridine scaffold into polyurethane and polyurea networks, where the chlorine substituent provides a handle for post-polymerization modification . This compound offers distinct reactivity compared to alkyl isocyanates due to the electron-withdrawing effect of the pyridine ring and ortho-chloro substitution, which modulates isocyanate polymerization kinetics .

Pharmaceutical Intermediate: Antimicrobial Agent Synthesis

Derivatives of this compound have been explored for antimicrobial applications, with modifications to the pyridine ring leading to compounds with significant antimicrobial properties . The chloro-isocyanato-methyl substitution pattern enables access to N-chloroheterocyclic antimicrobial scaffolds and other bioactive heterocycles . Procurement for pharmaceutical intermediate applications should consider the enhanced electrophilicity conferred by chlorine substitution, which may influence biological target engagement .

Technical Documentation Hub

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